molecular formula C20H24N4O B1418245 N-(3-Methoxybenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine CAS No. 1172068-37-9

N-(3-Methoxybenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine

Cat. No. B1418245
M. Wt: 336.4 g/mol
InChI Key: JZYZLSKZIHZACA-UHFFFAOYSA-N
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Description

N-(3-Methoxybenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine (MBSPQ) is an organic compound with a unique structure that has been studied extensively in recent years. It has been found to have a wide range of biological and pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral activities. MBSPQ has been used in various scientific research applications, such as drug design and development, drug delivery, and drug synthesis.

Scientific Research Applications

Synthesis and Structural Analysis

  • Intramolecular Acyl Migration in Spiropiperdine Systems : Méndez and Kouznetsov (2011) describe the synthesis of spiropiperdine scaffolds, including N-(3-Methoxybenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine, through an intramolecular acyl transfer process. This process, promoted by debenzylation conditions, highlights the structural dynamics of spiropiperidine compounds (Méndez & Kouznetsov, 2011).

Pharmacological Properties and Receptor Affinity

  • Sila-Analogues of Spiro Ligands : Tacke et al. (2003) explore the synthesis, structure, and pharmacological properties of various spiro ligands, including those structurally related to N-(3-Methoxybenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine. Their work provides insights into the affinity of these compounds for central nervous system receptors (Tacke et al., 2003).

  • Spiropiperidines as Sigma-Receptor Ligands : Maier and Wünsch (2002) focus on the affinity of spiro[[2]benzopyran-1,4‘-piperidines] for sigma receptors. Their findings are relevant for understanding the receptor interactions of compounds like N-(3-Methoxybenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine (Maier & Wünsch, 2002).

Chemical Synthesis and Modifications

  • Facile Synthesis of Spiro Compounds : Huang, Tian, and Teng (2016) present a method for synthesizing spiro compounds, highlighting techniques relevant to the production of N-(3-Methoxybenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine. Their approach includes the formation of a spirocarbon center and removal of protective groups (Huang, Tian, & Teng, 2016).

  • One-Pot Synthesis of Spiro-Annelated Heterocycles : Artico et al. (1992) describe the one-pot synthesis of spiro-annelated heterocyclic systems, which could be applied to the synthesis of N-(3-Methoxybenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine. This method involves interactions between aromatic amines and 4-oxopiperidines (Artico et al., 1992).

Biological Activities and Applications

  • Evaluation of Sigma Receptor Ligands : Oberdorf et al. (2008) assess the biological activity of various spirocyclic compounds, including those structurally similar to N-(3-Methoxybenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine. Their findings on sigma receptor affinity and selectivity provide insight into potential biological applications (Oberdorf et al., 2008).

  • c-Met/ALK Inhibitors with Spiropiperidines : Li et al. (2013) explore the use of aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones as c-Met/ALK dual inhibitors. This research is relevant for understanding the potential of N-(3-Methoxybenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine in cancer treatment (Li et al., 2013).

properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c1-25-16-6-4-5-15(13-16)14-22-19-20(9-11-21-12-10-20)24-18-8-3-2-7-17(18)23-19/h2-8,13,21,24H,9-12,14H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZYZLSKZIHZACA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN=C2C3(CCNCC3)NC4=CC=CC=C4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Methoxybenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3-Methoxybenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
Reactant of Route 2
N-(3-Methoxybenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
Reactant of Route 3
N-(3-Methoxybenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
Reactant of Route 4
N-(3-Methoxybenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
Reactant of Route 5
N-(3-Methoxybenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
Reactant of Route 6
N-(3-Methoxybenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine

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